molecular formula C14H16FNO2 B2513272 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol CAS No. 1405836-27-2

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol

Cat. No.: B2513272
CAS No.: 1405836-27-2
M. Wt: 249.285
InChI Key: CAMFSWNHQADDRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of several different functional groups. The cyclopropyl group would provide a three-membered ring structure, while the 4-fluorophenyl group would provide an aromatic ring structure. The 3-hydroxypyrrolidin-1-yl group would provide a five-membered ring structure with a nitrogen atom and a hydroxyl group. The methanone group would provide a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the cyclopropyl group could potentially undergo ring-opening reactions, while the 4-fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The 3-hydroxypyrrolidin-1-yl group could potentially undergo reactions involving the hydroxyl group or the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the presence of the cyclopropyl group could potentially influence the compound’s reactivity and stability, while the presence of the 4-fluorophenyl group could potentially influence the compound’s polarity and aromaticity. The presence of the 3-hydroxypyrrolidin-1-yl group could potentially influence the compound’s solubility and acidity .

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-11-3-1-10(2-4-11)14(6-7-14)13(18)16-8-5-12(17)9-16/h1-4,12,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFSWNHQADDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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